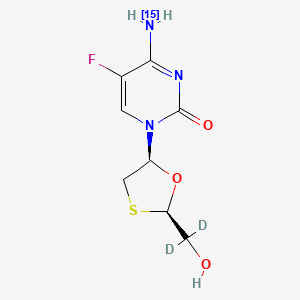

Emtricitabine-15N,D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FN3O3S |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1 |

InChI Key |

XQSPYNMVSIKCOC-SOECANAFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Emtricitabine-15N,D2: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Application: Internal Standard in Bioanalytical Methods

Emtricitabine-15N,D2 is a stable isotope-labeled version of the antiretroviral drug emtricitabine.[1][2] Its primary and critical role in research is to serve as an internal standard (IS) for the quantitative analysis of emtricitabine in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N) and Deuterium (D or ²H), results in a molecule with a higher mass than the unlabeled analyte.[6] This mass difference allows for the differentiation of the internal standard from the analyte by the mass spectrometer, while its chemical and chromatographic properties remain nearly identical.[3][6] This similarity is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of emtricitabine.[7]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[7] It effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data in pharmacokinetic and other clinical studies.[3][6][7]

Quantitative Data for Bioanalytical Assays

The following tables summarize key quantitative parameters for the analysis of emtricitabine using a stable isotope-labeled internal standard, based on a validated LC-MS/MS method for the simultaneous determination of tenofovir and emtricitabine in human plasma.[3][4][5]

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Emtricitabine (FTC) | 248 | 130 | ESI Positive |

| Iso-FTC (¹³C, ¹⁵N labeled) | 251 | 133 | ESI Positive |

Note: The specific isotopologue in the cited study is ¹³C, ¹⁵N labeled Emtricitabine, which serves the same purpose as this compound. The mass shift is the key parameter.

Table 2: LC-MS/MS Method Performance

| Parameter | Value |

| Linearity Range | 10 ng/mL to 1500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Inter-day Accuracy and Precision | within ±15% (±20% at LLOQ) |

| Intra-day Accuracy and Precision | within ±15% (±20% at LLOQ) |

Experimental Protocols

Detailed Methodology for the Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards[3][4][5]

This protocol describes a validated method for the simultaneous quantification of tenofovir and emtricitabine in human plasma.

1. Sample Preparation

-

Objective: To precipitate plasma proteins and extract the analytes of interest.

-

Procedure:

-

To a 250 µL aliquot of human EDTA plasma, add the isotopically labeled internal standards (Iso-TFV and Iso-FTC).

-

Add trifluoroacetic acid to the plasma sample to induce protein precipitation.

-

Vortex the sample to ensure thorough mixing.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Collect the resulting supernatant for analysis.

-

2. Chromatographic Separation

-

Objective: To separate emtricitabine and tenofovir from other plasma components before detection.

-

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Analytical Column: Synergi Polar-RP, 2.0 x 150mm.

-

-

Chromatographic Conditions:

-

Mobile Phase: 3% acetonitrile/1% acetic acid in water.

-

Flow Rate: 200 µL/min.

-

Injection Volume: Direct injection of the de-proteinated extract.

-

3. Mass Spectrometric Detection

-

Objective: To detect and quantify emtricitabine and its isotopically labeled internal standard.

-

Instrumentation:

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

-

Detection Parameters:

-

The precursor-to-product ion transitions (m/z) are monitored as specified in Table 1.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. scispace.com [scispace.com]

Emtricitabine-15N,D2: A Technical Overview of its Molecular Properties

This guide provides a focused examination of the molecular characteristics of the isotopically labeled reverse transcriptase inhibitor, Emtricitabine-15N,D2, for researchers, scientists, and professionals in drug development.

Core Molecular Data

The key quantitative data for Emtricitabine and its stable isotope-labeled counterpart, this compound, are summarized below. This information is fundamental for a variety of research applications, including its use as an internal standard in quantitative analyses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Emtricitabine | C₈H₁₀FN₃O₃S[1][2][3][4] | 247.25[3][4][5] |

| This compound | C₈H₈D₂FN₂¹⁵NO₃S[6][7][8][9][10] | 250.25[7][8][9][11][12][13] |

Isotopic Labeling of Emtricitabine

This compound is a stable isotope-labeled version of Emtricitabine.[12] This labeling involves the incorporation of one nitrogen-15 (¹⁵N) and two deuterium (D or ²H) atoms into the molecular structure of the parent drug. Such labeled compounds are critical for use as internal standards in bioanalytical assays, enabling precise quantification in complex biological matrices.[14]

Mechanism of Action

Emtricitabine is a synthetic nucleoside analog of cytidine that exhibits potent antiviral activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves the inhibition of the HIV-1 reverse transcriptase enzyme.[1][4] Following administration, Emtricitabine is phosphorylated by cellular enzymes to form its active 5'-triphosphate metabolite. This active form competes with the natural substrate, deoxycytidine 5'-triphosphate, and its incorporation into the growing viral DNA chain leads to termination of DNA synthesis.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, or use of this compound are highly specific to the research application and are typically developed and validated in-house by individual research laboratories or available through specialized service providers. Publicly available, standardized protocols are not detailed in the general literature. For specific analytical methods, researchers should refer to pharmacopeial standards or relevant scientific publications.

References

- 1. Emtricitabine | 143491-57-0 [chemicalbook.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Emtricitabine | 143491-57-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. medkoo.com [medkoo.com]

- 5. Emtricitabine [drugfuture.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. vivanls.com [vivanls.com]

- 8. Emtricitabine 15N, D2 | CAS No- 143491-57-0(Unlabeled) | Simson Pharma Limited [simsonpharma.com]

- 9. Emtricitabine 15N, D2 | CAS No- 143491-57-0(Unlabeled) | Simson Pharma Limited [simsonpharma.com]

- 10. Emtricitabine-d2,15N | CAS No: NA [aquigenbio.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Buy this compound [smolecule.com]

- 13. Emtricitabine-15N-d2 [sincopharmachem.com]

- 14. medchemexpress.com [medchemexpress.com]

Technical Guide: Certificate of Analysis for Emtricitabine-15N,D2 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for an Emtricitabine-15N,D2 reference standard. This isotopically labeled compound is essential for use as an internal standard in quantitative analytical methods such as LC-MS, ensuring accuracy and precision in the determination of Emtricitabine in various matrices.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for an this compound reference standard. These values represent the expected quality and purity of the material.

Table 1: Identification and Physical Properties

| Test | Specification | Result |

| Product Name | This compound | Conforms |

| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S | Conforms |

| Molecular Weight | 250.25 g/mol | Conforms |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO (≥60 mg/mL) and Water (≥15 mg/mL)[1] | Conforms |

| Infrared (IR) Spectrum | Conforms to the structure | Conforms |

| UV-Vis Spectrum (in Methanol) | λmax ≈ 282 nm | Conforms |

| Mass Spectrum | Consistent with the structure of this compound | Conforms |

| ¹H-NMR Spectrum | Consistent with the structure of this compound | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV | ≥ 99.0% | >99.0%[1] |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Heavy Metals | USP <231> | ≤ 20 ppm | Conforms |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (2R,5S isomer) | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the this compound reference standard by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium formate buffer (pH 4.2) or Potassium dihydrogen phosphate buffer

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of a buffer (e.g., 0.005 M ammonium formate, pH 4.2) and an organic solvent like methanol or acetonitrile.[2]

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

-

Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Karl Fischer Titration for Water Content

Objective: To quantify the amount of water present in the reference standard.

Instrumentation:

-

Karl Fischer titrator (volumetric or coulometric)

Reagents:

-

Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)

-

Anhydrous methanol

Procedure:

-

Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Sample Preparation: Accurately weigh a suitable amount of the this compound reference standard.

-

Titration: Introduce the sample into the titration vessel. The water in the sample reacts with the iodine in the Karl Fischer reagent. The titration proceeds until all the water is consumed, which is detected by an electrometric endpoint.[4]

-

Calculation: The water content is calculated based on the volume of Karl Fischer reagent consumed and its predetermined water equivalence factor.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Objective: To identify and quantify any residual organic solvents from the manufacturing process.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Headspace autosampler

Reagents:

-

Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent

-

Reference standards for expected residual solvents

Procedure:

-

Sample Preparation: Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO) in a sealed headspace vial.

-

Incubation: The vial is heated in the headspace autosampler to allow volatile residual solvents to partition into the gas phase.

-

Injection: A portion of the headspace gas is automatically injected into the GC.

-

Chromatographic Conditions: A capillary column (e.g., G43 or G16 phase as per USP <467>) is used to separate the residual solvents. The oven temperature is programmed to elute the solvents of interest.

-

Detection: The FID detects the organic solvents as they elute from the column.

-

Quantification: The amount of each residual solvent is determined by comparing the peak areas from the sample to those of known reference standards.

Heavy Metals Limit Test

Objective: To ensure that the level of heavy metal impurities is below the acceptable limit.

Procedure (Method I, USP <231>):

-

Test Preparation: Dissolve a specified quantity of the this compound reference standard in water. Adjust the pH to between 3.0 and 4.0.

-

Standard Preparation: Prepare a standard solution containing a known concentration of lead (Pb).

-

Procedure: To both the test and standard solutions, add freshly prepared hydrogen sulfide solution.

-

Observation: After a set period, visually compare the color of the test solution to the standard solution. The color of the test solution should not be darker than that of the standard solution.[5]

Visualizations

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of cytidine. Inside the cell, it is phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, it causes chain termination, thus halting viral DNA synthesis.[6]

Caption: Emtricitabine's mechanism of action.

Analytical Workflow for Reference Standard Certification

The certification of a reference standard involves a series of analytical tests to confirm its identity, purity, and quality.

Caption: Analytical workflow for certification.

References

- 1. abmole.com [abmole.com]

- 2. academic.oup.com [academic.oup.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 5. Limit Test for Heavy Metals in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 6. Emtricitabine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Isotopic Purity and Enrichment of Emtricitabine-15N,D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Emtricitabine-15N,D2, a critical internal standard for bioanalytical studies. This document details the methodologies for assessing isotopic labeling, presents illustrative quantitative data, and outlines the mechanism of action of Emtricitabine.

Introduction to this compound

Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3][4][5] To facilitate pharmacokinetic and metabolic studies, isotopically labeled versions of Emtricitabine, such as this compound, are employed as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS). The incorporation of stable isotopes (¹⁵N and ²H or D) provides a mass shift that allows for clear differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices.

The isotopic purity and enrichment of these standards are paramount for the precision and accuracy of bioanalytical assays. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic labels, while isotopic enrichment specifies the percentage of a particular atomic position that is occupied by the heavy isotope.

Quantitative Data on Isotopic Purity and Enrichment

The following tables summarize illustrative quantitative data for a typical batch of this compound. This data is representative of what would be found on a Certificate of Analysis from a commercial supplier.

Table 1: Isotopic Enrichment of this compound

| Isotope | Atomic Position | Isotopic Enrichment (%) |

| ¹⁵N | Amino (N-4) | > 98% |

| ²H (D) | 5'-CH₂OH | > 98% (per Deuterium) |

Table 2: Isotopic Purity of this compound by Mass Spectrometry

| Isotopologue | Description | Relative Abundance (%) |

| M+0 | Unlabeled Emtricitabine | < 0.5% |

| M+1 | Primarily ¹³C natural abundance | < 1.0% |

| M+2 | Primarily D₁ species | < 1.5% |

| M+3 | Target: ¹⁵N,D₂ labeled | > 95% |

| M+4 | Additional ¹³C natural abundance | < 2.0% |

Experimental Protocols

Synthesis of this compound

The synthesis of isotopically labeled this compound involves the incorporation of ¹⁵N and deuterium at specific positions. While specific proprietary methods may vary, a general approach can be inferred from the synthesis of related labeled nucleoside analogs.[6][7]

A plausible synthetic route would involve:

-

Synthesis of a ¹⁵N-labeled Cytosine Precursor: This can be achieved by using ¹⁵N-labeled ammonia to introduce the exocyclic amino group onto a pyrimidine ring precursor.[6]

-

Synthesis of a Deuterated Thiolane Sugar Moiety: The 1,3-oxathiolane ring with a deuterated hydroxymethyl group can be prepared using a deuterium source, such as a deuterated reducing agent, at the appropriate synthetic step.

-

Glycosylation: The labeled cytosine base is coupled with the deuterated sugar moiety, often via a Vorbrüggen glycosylation or a similar method, to form the nucleoside.

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical purity.

Determination of Isotopic Enrichment and Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity and enrichment of labeled compounds.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Instrumentation (LC-HRMS):

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (e.g., Q-TOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-400.

-

Resolution: > 60,000.

-

Data Acquisition: Full scan mode.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Emtricitabine (C₈H₁₀FN₃O₃S) and the labeled this compound (C₈H₈D₂FN₂¹⁵NO₃S).

-

From the full scan mass spectrum of the labeled compound, determine the relative intensities of the isotopologues (M+0, M+1, M+2, M+3, etc.).

-

Correct the observed intensities for the natural isotopic abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S.

-

Calculate the isotopic purity as the percentage of the M+3 peak relative to the sum of all isotopologue peaks.

-

The isotopic enrichment of individual labels can be inferred from the distribution of the lower mass isotopologues.

-

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the location and extent of isotopic labeling.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

-

Instrumentation (NMR Spectrometer):

-

Field Strength: 400 MHz or higher.

-

Probes: Standard ¹H, ¹³C, and ¹⁵N probes.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The absence or significant reduction of signals corresponding to the 5'-CH₂OH protons confirms deuterium incorporation. Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuteration.

-

¹⁵N NMR: Acquire a ¹⁵N spectrum (or a ¹H-¹⁵N HSQC experiment). The presence of a signal corresponding to the amino group confirms ¹⁵N labeling. The chemical shift will be characteristic of the ¹⁵N nucleus.

-

¹³C NMR: A proton-decoupled ¹³C spectrum can also be informative. The carbon atom attached to the ¹⁵N will show a characteristic splitting pattern (¹J-coupling), and the carbon bearing the deuterium labels will show a reduced signal intensity and a triplet multiplicity due to C-D coupling.

-

-

Data Analysis:

-

The isotopic enrichment for deuterium can be calculated by comparing the integral of the residual proton signal at the labeled position to the integrals of non-labeled proton signals.

-

The ¹⁵N enrichment is typically assumed to be high based on the synthetic starting materials, and its presence is confirmed by the ¹⁵N NMR data.

-

Mechanism of Action and Workflow Visualizations

Emtricitabine is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagrams illustrate its mechanism of action and a typical analytical workflow.

Caption: Mechanism of action of Emtricitabine.

Caption: Analytical workflow for isotopic purity and enrichment.

Conclusion

The isotopic purity and enrichment of this compound are critical quality attributes that directly impact the reliability of bioanalytical data. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the labeled standard. While the data presented in this guide is illustrative, it highlights the key parameters that researchers and drug development professionals should consider when utilizing isotopically labeled internal standards. Adherence to rigorous analytical protocols is essential for ensuring the quality and integrity of pharmacokinetic and other quantitative studies involving Emtricitabine.

References

- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]

- 2. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 4. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 6. Synthesis of [4-15NH2]- and [1,3-15N2]cytidine derivatives for use in NMR-monitored binding tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Emtricitabine-15N,D2: A Comprehensive Technical Guide on Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of Emtricitabine-15N,D2. While specific stability data for this isotopically labeled compound is not extensively available in published literature, its stability profile is anticipated to be analogous to that of unlabeled Emtricitabine due to the nature of isotopic substitution. The replacement of select nitrogen and hydrogen atoms with their stable, heavier isotopes (¹⁵N and ²H or D) does not fundamentally alter the molecule's chemical structure or reactivity under typical pharmaceutical storage and stress conditions. Minor variations in reaction kinetics due to the kinetic isotope effect are generally considered negligible in the context of long-term pharmaceutical stability.

This guide summarizes the known stability profile of Emtricitabine under various stress conditions, presents detailed experimental protocols for stability-indicating assays, and provides visualizations of experimental workflows. The information herein is critical for researchers and professionals involved in the development, formulation, and quality control of Emtricitabine and its isotopically labeled analogues.

Physicochemical Properties

Emtricitabine is a synthetic nucleoside analog of cytidine.[1][2] Key physicochemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₈H₁₀FN₃O₃S |

| Molar Mass | 247.24 g/mol [2] |

| Melting Point | 136-140 °C |

| Solubility | Soluble in water (approximately 112 mg/mL)[3] |

| pKa | 2.65 (amine)[3] |

Chemical Stability and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4] Literature on Emtricitabine indicates its susceptibility to degradation under acidic, basic, and oxidative conditions.[5][6][7][8]

Summary of Forced Degradation Studies on Emtricitabine

The following table summarizes the typical degradation behavior of Emtricitabine under various stress conditions as reported in the literature. The percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

| Stress Condition | Reagent/Condition | Typical Degradation |

| Acid Hydrolysis | 1 M HCl, heat | Significant Degradation[5] |

| Base Hydrolysis | 1 M NaOH, heat | Significant Degradation[5] |

| Oxidative Stress | 3-30% H₂O₂, ambient/heat | Significant Degradation[4][5] |

| Thermal Degradation | 70°C, solid state | Generally stable, some degradation observed[4][9] |

| Photolytic Degradation | UV/Fluorescent light | Susceptible to degradation[4][5] |

Emtricitabine and the structurally similar lamivudine have been shown to degrade via similar pathways.[10]

Experimental Protocols

Detailed and validated analytical methods are essential for accurately assessing the stability of a drug substance. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Emtricitabine and its degradation products.[1][4][11]

Stability-Indicating RP-HPLC Method

This section outlines a typical stability-indicating RP-HPLC method adapted from published literature.[1][9][11]

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., Inertsil C18, 250 x 4.6 mm, 5µm)[11] |

| Mobile Phase | Buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH 3.3-3.5) and Methanol in a ratio of 30:70 or 41.23:58.72 (v/v)[1][11] |

| Flow Rate | 1.0 - 1.7 mL/min[1][11] |

| Detection Wavelength | 262 - 280 nm[8][11] |

| Injection Volume | 20 µL[9] |

| Column Temperature | Ambient |

3.1.2. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the sample solution of this compound at a similar concentration to the standard solution.

Forced Degradation Study Protocol

The following protocols are based on typical conditions used in forced degradation studies of Emtricitabine.[4][5][12]

3.2.1. Acid Hydrolysis

-

To a solution of this compound (e.g., 1 mL of a 1 mg/mL solution), add an equal volume of 1 M HCl.

-

Heat the mixture in a water bath at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M NaOH.

-

Dilute the solution with the mobile phase to the desired concentration for HPLC analysis.

3.2.2. Base Hydrolysis

-

To a solution of this compound, add an equal volume of 1 M NaOH.

-

Heat the mixture as described for acid hydrolysis.

-

Cool the solution and neutralize with 1 M HCl.

-

Dilute with the mobile phase for analysis.

3.2.3. Oxidative Degradation

-

To a solution of this compound, add an appropriate volume of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature or slightly elevated temperature for a specified duration (e.g., 24 hours).[4]

-

Dilute with the mobile phase for analysis.

3.2.4. Thermal Degradation

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a defined period (e.g., 24 hours).[4]

-

Alternatively, heat a solution of the drug substance.

-

Allow the sample to cool, then dissolve and dilute it with the mobile phase for analysis.

3.2.5. Photolytic Degradation

-

Expose a solution of this compound to UV light (e.g., in a UV chamber) for a specified duration.[12]

-

A solid sample can also be exposed to light.

-

Prepare the sample for HPLC analysis by dissolving and diluting it with the mobile phase.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for stability testing and forced degradation studies.

Caption: General workflow for a pharmaceutical stability study.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The physical and chemical stability of this compound is expected to be comparable to that of unlabeled Emtricitabine. The drug substance is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. Stability-indicating analytical methods, primarily RP-HPLC, are essential for the accurate monitoring of the drug substance and its degradation products. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound, ensuring the development of safe, effective, and stable pharmaceutical products. It is recommended that formal stability studies are conducted on this compound to confirm its stability profile and establish an appropriate retest period.

References

- 1. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emtricitabine - Wikipedia [en.wikipedia.org]

- 3. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. turkjps.org [turkjps.org]

- 10. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. globalresearchonline.net [globalresearchonline.net]

Emtricitabine-15N,D2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Emtricitabine-15N,D2, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Emtricitabine. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical methods, and illustrates its mechanism of action.

Core Product Information

This compound is a high-purity, stable isotope-labeled version of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Its primary application is as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies.

CAS Number: 2714436-53-8 (Note: Some suppliers may inconsistently reference the CAS number of the unlabeled parent compound, 143491-57-0)

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S |

| Molecular Weight | ~250.25 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 4-(Amino-15N)-5-fluoro-1-((2R, 5S)-2-(hydroxymethyl-d2)-1, 3-oxathiolan-5-yl)pyrimidin-2(1H)-one |

Purity and Isotopic Enrichment

While a specific Certificate of Analysis with exact isotopic enrichment is not publicly available, a purity of 94.17% for 15ND2 Emtricitabine has been reported in literature for standards used in validated bioanalytical methods.[1]

Mechanism of Action: HIV Reverse Transcriptase Inhibition

Emtricitabine exerts its antiviral effect by inhibiting the reverse transcriptase enzyme of HIV. As a nucleoside analog of cytidine, it undergoes intracellular phosphorylation to become its active triphosphate form. This active metabolite then competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain. The lack of a 3'-hydroxyl group on the incorporated Emtricitabine molecule results in the termination of DNA chain elongation, thus halting viral replication.[2][3][4]

Experimental Protocols: Bioanalytical Quantification

This compound is predominantly used as an internal standard for the quantification of Emtricitabine in biological matrices by LC-MS/MS. The following protocol is a synthesis of methodologies reported in scientific literature.[1][5]

Experimental Workflow

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emtricitabine: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. research-reels.com [research-reels.com]

A Technical Guide to the Use of Labeled Compounds in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of isotopically labeled compounds in mass spectrometry (MS). It is designed to serve as a technical resource for professionals in research and drug development, offering detailed methodologies and data interpretation strategies.

Core Principles of Isotope Labeling in Mass Spectrometry

Isotope labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1][2] In mass spectrometry, this involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[3][4][5] Since isotopes of an element are chemically identical, the labeled compound behaves in the same manner as its unlabeled counterpart during sample preparation and chromatographic separation.[5] However, due to the mass difference, the labeled and unlabeled compounds are distinguishable in the mass spectrometer.[1][2]

This mass difference is the cornerstone of quantitative mass spectrometry. By adding a known quantity of a labeled compound (internal standard) to a sample, one can accurately quantify the corresponding unlabeled analyte in that sample.[3] This method, known as isotope dilution mass spectrometry, corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.[6][7]

Logical Flow of Isotope Dilution Mass Spectrometry

The following diagram illustrates the fundamental workflow of a quantitative analysis using a labeled internal standard.

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Common Labeling Strategies

There are two primary approaches for introducing stable isotopes into molecules: metabolic labeling and chemical labeling.

-

Metabolic Labeling: In this method, living cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[8][9] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. A prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[8][10] SILAC is a powerful method for comparative proteomics, allowing for the direct comparison of protein abundance between different cell populations.[11][12]

-

Chemical Labeling: This in vitro technique involves derivatizing proteins or peptides with isotopic tags after extraction from the sample.[10] Reagents such as Isotope-Coded Affinity Tags (ICAT) or isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are used to label specific functional groups (e.g., primary amines).[10][13]

Quantitative Data and Mass Shifts

The choice of isotope and the number of incorporated isotopic atoms determine the mass shift between the labeled and unlabeled compound. This shift must be sufficient to resolve the two species in the mass spectrometer.

Table 1: Common Stable Isotopes and Their Mass Contributions

| Isotope | Natural Abundance (%) | Mass (amu) | Mass Difference (Δm) from Principal Isotope |

| ¹H | 99.985 | 1.0078 | - |

| ²H (D) | 0.015 | 2.0141 | +1.0063 |

| ¹²C | 98.89 | 12.0000 | - |

| ¹³C | 1.11 | 13.0034 | +1.0034 |

| ¹⁴N | 99.64 | 14.0031 | - |

| ¹⁵N | 0.36 | 15.0001 | +0.9970 |

| ¹⁶O | 99.76 | 15.9949 | - |

| ¹⁸O | 0.20 | 17.9992 | +2.0043 |

Data sourced from publicly available isotopic abundance tables.[14]

Table 2: Example Mass Shifts in SILAC Labeling

In SILAC experiments, the mass shift depends on the heavy amino acid used. L-arginine and L-lysine are commonly used for labeling in tryptic digests.

| Labeled Amino Acid | Isotopic Composition | Total Mass Shift (Da) vs. Light |

| "Medium" Arginine | L-Arginine-¹³C₆ | +6.0201 |

| "Heavy" Arginine | L-Arginine-¹³C₆, ¹⁵N₄ | +10.0081 |

| "Medium" Lysine | L-Lysine-²H₄ (D4) | +4.0252 |

| "Heavy" Lysine | L-Lysine-¹³C₆, ¹⁵N₂ | +8.0142 |

Note: The mass shifts allow for multiplexing, where up to three different experimental conditions can be compared in a single MS run.[8]

Experimental Protocol: SILAC for Quantitative Proteomics

This section provides a detailed methodology for a typical SILAC experiment designed for comparative proteomics.

SILAC Experimental Workflow Diagram

Caption: A typical experimental workflow for SILAC-based proteomics.

Methodology Details

-

Adaptation Phase (Cell Culture):

-

Two populations of cells are cultured in specialized SILAC media deficient in specific essential amino acids (e.g., L-arginine and L-lysine).[9]

-

One population is grown in "light" medium containing normal amino acids.[12]

-

The second population is grown in "heavy" medium where the normal amino acids are replaced by their stable isotope-labeled versions (e.g., ¹³C₆-L-Arginine).[12]

-

Cells must be cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids into the proteome.[11]

-

-

Experimental Phase:

-

Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[12]

-

After treatment, the cells are harvested, and the protein extracts (lysates) are quantified.[8]

-

The "light" and "heavy" lysates are then combined in a 1:1 ratio based on total protein amount.[15] This step is critical as it minimizes experimental variability from downstream processing.[10]

-

-

Sample Processing and MS Analysis:

-

The combined protein mixture is typically separated by SDS-PAGE. Gel bands are excised, and the proteins are subjected to in-gel digestion, commonly with trypsin.[15]

-

The resulting peptide mixture is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][15]

-

In the mass spectrometer, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a specific mass difference corresponding to the labeled amino acid.

-

The relative abundance of a protein in the two samples is determined by comparing the peak intensities or areas of these peptide pairs.[9][12]

-

Applications in Drug Development

Labeled compounds are indispensable tools throughout the drug discovery and development pipeline.[16]

-

Metabolism and Pharmacokinetics (ADME): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[16][17] By tracking the labeled drug, researchers can identify and quantify metabolites, providing crucial insights into the drug's fate and potential toxicity.[18]

-

Bioavailability and Bioequivalence Studies: Stable isotope-labeled drugs serve as ideal internal standards for quantitative bioanalysis in plasma or other biological matrices.[16] This is essential for pharmacokinetic (PK) studies that determine a drug's bioavailability.[16]

-

Target Engagement and Biomarker Discovery: Techniques like SILAC can be used to study changes in the proteome upon drug treatment, helping to validate drug targets and discover biomarkers of efficacy or toxicity.[16]

-

Quantitative Bioanalysis: The use of labeled internal standards in LC-MS/MS assays is the gold standard for the quantification of small molecule drugs and their metabolites in complex biological samples, a requirement for regulatory submissions.[16][19][20]

Signaling Pathway Analysis with Labeled Compounds

Stable isotope labeling is particularly powerful for elucidating changes in signaling pathways. For example, quantitative phosphoproteomics using SILAC can reveal how a drug affects protein phosphorylation cascades.[9]

Caption: Using SILAC to quantify drug-induced changes in protein phosphorylation.

By comparing a drug-treated ("heavy" labeled) state to a control ("light" labeled) state, a significant decrease in the phosphorylation of a kinase's substrate can be precisely quantified, confirming the drug's mechanism of action.

References

- 1. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - CZ [thermofisher.com]

- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UWPR [proteomicsresource.washington.edu]

- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]

- 17. researchgate.net [researchgate.net]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. pharmafocusamerica.com [pharmafocusamerica.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Note: High-Throughput Analysis of Emtricitabine in Human Plasma Using Emtricitabine-¹⁵N,D₂ as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of emtricitabine in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Emtricitabine-¹⁵N,D₂, is employed. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.[3][4]

Introduction

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV infection.[5] Accurate and precise measurement of emtricitabine concentrations in biological matrices is crucial for optimizing patient dosage and ensuring therapeutic efficacy. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and throughput.[3][6][7]

The use of a stable isotope-labeled internal standard, such as Emtricitabine-¹⁵N,D₂, is critical for mitigating matrix effects and other sources of variability inherent in the analysis of complex biological samples.[2] This internal standard has identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable quantification.[1]

Experimental Workflow

The overall experimental workflow for the quantification of emtricitabine using Emtricitabine-¹⁵N,D₂ as an internal standard is depicted below.

Caption: Experimental workflow for emtricitabine quantification.

Materials and Methods

Chemicals and Reagents

-

Emtricitabine reference standard was procured from a reputable supplier.

-

Emtricitabine-¹⁵N,D₂ was also sourced from a certified supplier.[8][9][10]

-

LC-MS grade methanol, acetonitrile, and formic acid were used.

-

Human plasma (with EDTA as anticoagulant) was obtained from a certified biobank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[3][11][12]

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy: Optimized for each transition.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of emtricitabine and Emtricitabine-¹⁵N,D₂ in methanol at a concentration of 1 mg/mL.[14]

-

Prepare working solutions of emtricitabine by serial dilution of the stock solution with 50:50 methanol:water.

-

Spike blank human plasma with the emtricitabine working solutions to create calibration standards and QC samples at various concentrations.

-

Prepare a working solution of the internal standard (Emtricitabine-¹⁵N,D₂) at an appropriate concentration in methanol.

2. Sample Extraction

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Emtricitabine-¹⁵N,D₂ internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of emtricitabine in human plasma. The use of Emtricitabine-¹⁵N,D₂ as an internal standard ensured high accuracy and precision by correcting for any variability during the analytical process.

Linearity and Sensitivity The method was linear over a concentration range of 10 to 2000 ng/mL for emtricitabine. The lower limit of quantification (LLOQ) was established at 10 ng/mL.

| Parameter | Value |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 10 ng/mL |

| Table 1: Linearity and Sensitivity of the LC-MS/MS Method. |

Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four different QC levels. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Low QC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 300 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 1200 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Table 2: Intra- and Inter-day Precision and Accuracy.[1] |

Matrix Effect and Recovery The matrix effect was found to be minimal, and the recovery of emtricitabine and the internal standard was consistent across the tested concentration range.

| Analyte | Mean Recovery (%) |

| Emtricitabine | 85.2 |

| Emtricitabine-¹⁵N,D₂ | 87.5 |

| Table 3: Mean Extraction Recovery. |

Mechanism of Action of Emtricitabine

Emtricitabine is a synthetic nucleoside analog of cytidine. It is phosphorylated intracellularly to form emtricitabine 5'-triphosphate. This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly synthesized viral DNA by the HIV reverse transcriptase. Incorporation of emtricitabine 5'-triphosphate results in chain termination, thereby inhibiting viral replication.

Caption: Mechanism of action of emtricitabine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of emtricitabine in human plasma. The use of the stable isotope-labeled internal standard, Emtricitabine-¹⁵N,D₂, is key to achieving the high level of accuracy and precision required for clinical and research applications. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of emtricitabine.

References

- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Home - Cerilliant [cerilliant.com]

- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. extranet.who.int [extranet.who.int]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Emtricitabine-d2,15N | CAS No: NA [aquigenbio.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Emtricitabine-15N,D2 - Acanthus Research [acanthusresearch.com]

- 11. Method Development and Validation of Simultaneous Estimation of Emtricitabine and Tenofovir Alafenamide in Bulk and tablet Dosage form using LC-MS/MS - ProQuest [proquest.com]

- 12. ijper.org [ijper.org]

- 13. Microdetermination of emtricitabine in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Emtricitabine in Human Plasma by LC-MS/MS and HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Accurate and reliable quantification of emtricitabine concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2] This application note provides detailed protocols for the quantification of emtricitabine in human plasma using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Experimental Protocols

This section details the methodologies for two distinct approaches for quantifying emtricitabine in human plasma.

Method 1: High-Throughput LC-MS/MS Method

This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.

-

Materials:

-

Human plasma (collected in EDTA tubes)

-

Internal Standard (IS): Lamivudine (LAM) or isotopically labeled Emtricitabine (¹³C, ¹⁵N-FTC)[3][4]

-

Solid Phase Extraction (SPE) Cartridges: Waters Oasis HLB or MCX cartridges are commonly used.[5]

-

Methanol

-

Acetonitrile

-

Ammonium Acetate

-

Formic Acid

-

Water (HPLC grade)

-

-

Procedure:

-

Spike 100-200 µL of human plasma with the internal standard solution.

-

Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute emtricitabine and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

Chromatographic Column: A reverse-phase column such as a Hypurity Advance (50 x 2.1 mm, 5µm) or an ACE 5 CN (150 mm × 4.6 mm, 5 μm) is suitable.[5]

-

Mobile Phase: A common mobile phase consists of a mixture of 5 mM ammonium acetate and acetonitrile (30:70 v/v) or methanol and 0.2% formic acid in water (85:15, v/v).[5]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometry:

Method 2: HPLC-UV Method

This method is a cost-effective alternative to LC-MS/MS and is suitable for studies where high sensitivity is not a primary requirement.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simpler and faster sample preparation technique compared to SPE.[7]

-

Materials:

-

Human plasma (collected in EDTA tubes)

-

Internal Standard (IS): Stavudine

-

Perchloric Acid or Acetonitrile

-

Water (HPLC grade)

-

-

Procedure:

-

To 500 µL of plasma, add 50 µL of the internal standard solution and vortex for 1 minute.[7]

-

Add 200 µL of perchloric acid to precipitate plasma proteins and vortex again.[7]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes in a refrigerated centrifuge.[7]

-

Transfer the supernatant to an autosampler vial for HPLC analysis.[7]

-

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Conditions

-

Chromatographic Column: A Hypersil C18 column (250 mm × 4.0 mm, 5 µm particle size) is a suitable choice.[7]

-

Mobile Phase: A mixture of sodium dihydrogen orthophosphate buffer (pH 6.9) and methanol (96:4 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.[7]

-

UV Detection Wavelength: 280 nm for Emtricitabine and 265 nm for Stavudine (IS).[7]

Data Presentation

The following tables summarize the quantitative data from various published methods for the determination of emtricitabine in human plasma.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Method A | Method B | Method C | Method D |

| Sample Prep | SPE (Oasis HLB)[5] | SPE (Oasis MCX) | SPE (96-well plate) | Protein Precipitation |

| LC Column | Hypurity Advance (50x2.1mm, 5µ)[5] | ACE 5 CN (150x4.6mm, 5µ) | Inertsil ODS (100x4.6mm, 5µ) | Zorbax XDB C18 (50x2.1mm, 5µ)[6] |

| Linearity Range | 50.07 - 5006.59 ng/mL[5] | 25 - 2500 ng/mL[3] | 5.02 - 5023.73 ng/mL | 2 - 500 ng/mL[6] |

| Accuracy (%) | Not Reported | Within ±15% | 98.9 - 106.0% | Reproducible |

| Precision (%CV) | Not Reported | Inter-run: ≤15.6%[3] | Inter-batch: ≤9.2% | Not Reported |

| Recovery (%) | High Efficiency | 68.5%[3] | 60.7 - 65.9% | Reproducible |

| LOQ (ng/mL) | 50.07[5] | 25[3] | 5.024 | 2[6] |

Table 2: HPLC-UV Method Parameters and Performance

| Parameter | Method E | Method F |

| Sample Prep | Protein Precipitation[7] | SPE (BOND ELUT-C18)[8] |

| LC Column | Hypersil C18 (250x4.0mm, 5µ)[7] | Atlantis dC18[8] |

| Linearity Range | 200.1 - 4196 ng/mL[7] | 10 - 10,000 ng/mL[8] |

| Accuracy (%) | 95.8 - 108.0%[7] | 98 - 105%[8] |

| Precision (%CV) | Within-batch: 1.5 - 2.7%[7] | Within-day: 1.7 - 3.7%[8] |

| Recovery (%) | Not Reported | 100%[8] |

| LOQ (ng/mL) | 200.1[7] | 10[8] |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for Emtricitabine quantification by LC-MS/MS.

Caption: Workflow for Emtricitabine quantification by HPLC-UV.

Conclusion

Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of emtricitabine in human plasma. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and available instrumentation. The detailed protocols and compiled data in this application note provide a valuable resource for researchers and scientists involved in the development and analysis of emtricitabine.

References

- 1. Pharmacokinetics and Safety of Single Oral Doses of Emtricitabine in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for Emtricitabine in Human Plasma using a Stable Isotope Labeled Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor used in the treatment of HIV, in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Emtricitabine-¹³C¹⁵N₂, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sample preparation is streamlined using a protein precipitation technique, enabling high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Emtricitabine is a cornerstone of combination antiretroviral therapy.[1] Accurate measurement of its concentration in biological matrices is crucial for drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2][3] This note provides a detailed protocol for a validated method that is both rapid and reliable.

Experimental

Materials and Reagents

-

Emtricitabine (FTC) reference standard

-

Acetonitrile (HPLC grade)[6]

-

Formic acid (LC-MS grade)[6]

-

Water (Ultrapure)

-

Human plasma (EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Synergi Polar-RP, 2.0 x 150 mm, 4 µm[4][5] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[6] |

| Gradient | Isocratic: 3% Acetonitrile / 97% (0.1% Formic Acid in Water)[4][5] |

| Flow Rate | 200 µL/min[4][5] |

| Injection Volume | 10 µL[6] |

| Column Temperature | Ambient (22-25°C)[4] |

| Run Time | Approximately 3 minutes[8] |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM). The optimized parameters are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

| Parameter | Emtricitabine (FTC) | Emtricitabine-¹³C¹⁵N₂ (Iso-FTC) |

| Ionization Mode | ESI Positive[4][7] | ESI Positive[4] |

| Precursor Ion (m/z) | 248.1[4][9] | 251.1[4][9] |

| Product Ion (m/z) | 130.0[4][9] | 133.0[4][9] |

| Spray Voltage | 3200 V[4] | 3200 V[4] |

| Capillary Temp. | 300°C[4] | 300°C[4] |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Emtricitabine and Emtricitabine-¹³C¹⁵N₂ in methanol to obtain individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Emtricitabine stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Emtricitabine-¹³C¹⁵N₂ stock solution with 50:50 methanol:water.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL Emtricitabine-¹³C¹⁵N₂) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

References

- 1. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Emtricitabine-¹⁵N,D₂ in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for the treatment and prevention of HIV-1 infection. Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds, such as Emtricitabine-¹⁵N,D₂, are invaluable tools in pharmacokinetic studies, primarily serving as ideal internal standards for bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed overview of the use of Emtricitabine-¹⁵N,D₂ in pharmacokinetic research, including experimental protocols and data presentation.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, is mirrored by the internal standard, leading to highly accurate and precise quantification of the drug in biological matrices.

Application: Bioanalytical Internal Standard for Pharmacokinetic Studies

The primary application of Emtricitabine-¹⁵N,D₂ is as an internal standard for the accurate quantification of emtricitabine in biological samples (e.g., plasma, tissue) using LC-MS/MS. This is essential for various pharmacokinetic studies, including:

-

Bioequivalence studies: To compare the rate and extent of absorption of a generic drug product to the reference listed drug.

-

Drug-drug interaction studies: To assess the effect of co-administered drugs on the pharmacokinetics of emtricitabine.

-

Pharmacokinetic studies in special populations: To evaluate the pharmacokinetics of emtricitabine in populations such as pregnant women, children, and patients with renal or hepatic impairment.[2][3]

-

Therapeutic drug monitoring: To ensure that drug concentrations are within the therapeutic range.

Pharmacokinetic Parameters of Emtricitabine

Accurate quantification using Emtricitabine-¹⁵N,D₂ as an internal standard allows for the precise determination of key pharmacokinetic parameters of emtricitabine. The following table summarizes typical pharmacokinetic parameters for a single 200 mg oral dose of emtricitabine in healthy volunteers.

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 1,830.31 - 1,891.22 | ng/mL | [4] |

| AUC₀-t (Area Under the Curve) | 10,283.07 - 10,518.76 | ng·h/mL | [4] |

| AUC₀-∞ (Area Under the Curve to Infinity) | 10,615.14 - 10,804.12 | ng·h/mL | [4] |

| Tmax (Time to Cmax) | 0.5 - 3.0 | hours | [5] |

| t₁/₂ (Elimination Half-life) | ~10 | hours | [5] |

Experimental Protocols

Bioanalytical Method for Emtricitabine Quantification in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of emtricitabine in human plasma using Emtricitabine-¹⁵N,D₂ as an internal standard.

a. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Emtricitabine-¹⁵N,D₂ in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |

| Column | Zorbax XDB C18, 2.1 x 50 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (70:30 v/v) |

| Flow Rate | 0.15 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Emtricitabine | 248.3 → 130.03 |

| Emtricitabine-¹⁵N,D₂ (IS) | 251.0 → 133.0 |

c. Calibration and Quality Control

-

Prepare calibration standards by spiking blank plasma with known concentrations of emtricitabine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

-

Process calibration standards and QC samples alongside the study samples.

Pharmacokinetic Study Design (Example: Single-Dose Bioavailability Study)

-

Subjects: Recruit healthy adult volunteers.

-

Study Design: A single-dose, open-label, two-period crossover study.

-

Treatment: Administer a single oral dose of emtricitabine (e.g., 200 mg tablet).

-

Blood Sampling: Collect blood samples into K₂EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).

-

Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze plasma samples for emtricitabine concentrations using the validated LC-MS/MS method with Emtricitabine-¹⁵N,D₂ as the internal standard.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) from the plasma concentration-time data using appropriate software.

Visualizations

Caption: Workflow of a typical pharmacokinetic study.

Caption: Simplified metabolic pathway of emtricitabine.

Conclusion

Emtricitabine-¹⁵N,D₂ is an essential tool for the accurate and precise quantification of emtricitabine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for the reliable determination of pharmacokinetic parameters in various clinical and research settings. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust pharmacokinetic studies of emtricitabine.

References

- 1. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Safety of Single Oral Doses of Emtricitabine in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the pharmacokinetics, safety, and efficacy of bictegravir/emtricitabine/tenofovir alafenamide in virologically suppressed pregnant women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative bioavailability of two tablet formulations of emtricitabine/tenofovir in healthy, fasting volunteers: a single-dose, randomized-sequence, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extranet.who.int [extranet.who.int]

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Emtricitabine and Tenofovir in Human Plasma

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of two key antiretroviral drugs, Emtricitabine (FTC) and Tenofovir (TFV), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This assay is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments, offering high throughput and reliable quantification.

Introduction

Emtricitabine and Tenofovir are nucleoside and nucleotide reverse transcriptase inhibitors, respectively, that form the backbone of many highly active antiretroviral therapy (HAART) regimens for the treatment and prevention of HIV infection. The combination is available in a fixed-dose tablet (Truvada®). Monitoring the plasma concentrations of these drugs is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential toxicities. This LC-MS/MS method provides a selective, sensitive, and rapid analytical solution for the simultaneous quantification of Emtricitabine and Tenofovir in human plasma.

Experimental

Materials and Reagents

-

Emtricitabine and Tenofovir reference standards

-

Stable isotope-labeled internal standards (IS): Emtricitabine-¹³C,¹⁵N₂ (Iso-FTC) and Tenofovir-¹³C₅-adenine (Iso-TFV)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and acetic acid

-

Human plasma (K₂EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method was employed for plasma sample preparation. To 250 µL of plasma, internal standard solution was added, followed by protein precipitation with trifluoroacetic acid.[1] The samples were vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant was directly injected into the LC-MS/MS system.

Chromatographic Conditions

The chromatographic separation was achieved on a Synergi Polar-RP reversed-phase analytical column (2.0 x 150 mm).[1] An isocratic mobile phase consisting of 3% acetonitrile and 1% acetic acid in deionized water was used at a flow rate of 200 µL/min.[1] The total run time was 11 minutes.[1]

Mass Spectrometry Conditions